molecular formula C23H29N3O3S B7706408 2-[benzenesulfonyl(benzyl)amino]-N-(cyclooctylideneamino)acetamide

2-[benzenesulfonyl(benzyl)amino]-N-(cyclooctylideneamino)acetamide

Cat. No.: B7706408
M. Wt: 427.6 g/mol
InChI Key: SPKYRIZXSUEJNV-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl(benzyl)amino]-N-(cyclooctylideneamino)acetamide is a complex organic compound that belongs to the class of benzenesulfonamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl(benzyl)amino]-N-(cyclooctylideneamino)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.

    N-Benzylation: The benzenesulfonyl chloride is then reacted with benzylamine to form N-benzylbenzenesulfonamide.

    Acylation: The N-benzylbenzenesulfonamide is acylated with chloroacetyl chloride to form 2-[benzenesulfonyl(benzyl)amino]acetamide.

    Cyclooctylidene Formation: Finally, the 2-[benzenesulfonyl(benzyl)amino]acetamide is reacted with cyclooctylideneamine under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl(benzyl)amino]-N-(cyclooctylideneamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl(benzyl)amino]-N-(cyclooctylideneamino)acetamide involves the inhibition of specific enzymes. For example, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function. This leads to a disruption in the pH regulation within tumor cells, ultimately inhibiting their growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[benzenesulfonyl(benzyl)amino]-N-(4-bromophenyl)acetamide
  • 2-[benzenesulfonyl(benzyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)acetamide

Uniqueness

2-[benzenesulfonyl(benzyl)amino]-N-(cyclooctylideneamino)acetamide is unique due to its cyclooctylidene moiety, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying enzyme inhibition and developing new therapeutic agents.

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(cyclooctylideneamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c27-23(25-24-21-14-8-2-1-3-9-15-21)19-26(18-20-12-6-4-7-13-20)30(28,29)22-16-10-5-11-17-22/h4-7,10-13,16-17H,1-3,8-9,14-15,18-19H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKYRIZXSUEJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=NNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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